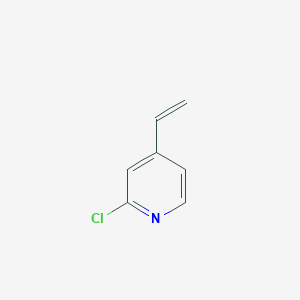
2-Chloro-4-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-4-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with vinyllithium, followed by aromatization of the resultant adduct . Another method includes the dehydration of an alcohol to form the vinyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
化学反应分析
Types of Reactions: 2-Chloro-4-vinylpyridine undergoes various chemical reactions, including:
Conjugate Addition: This reaction involves the addition of nucleophiles across the vinyl group.
Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of 2,4-disubstituted pyridines.
Common Reagents and Conditions:
Nucleophiles: N-, O-, S-, and C-centered nucleophiles are commonly used in conjugate addition reactions.
Reaction Conditions: These reactions often require acidic or basic conditions, depending on the specific nucleophile and desired product.
Major Products:
2-Chloro-4-(2-substituted ethyl)pyridines: Formed through conjugate addition reactions.
2,4-Disubstituted Pyridines: Resulting from nucleophilic displacement of the chlorine atom.
科学研究应用
2-Chloro-4-vinylpyridine has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the living/controlled polymerization of vinylpyridines to create sequence-regulated copolymers.
Materials Science: The compound’s reactivity makes it valuable for modifying surfaces and creating functional materials.
Biology and Medicine: While specific applications in biology and medicine are less documented, its potential for creating bioactive compounds is an area of ongoing research.
作用机制
The mechanism of action of 2-Chloro-4-vinylpyridine primarily involves its reactivity with nucleophiles. The vinyl group acts as an electrophilic site, allowing nucleophiles to add across the double bond. The chlorine atom can also be displaced by nucleophiles, leading to further functionalization of the pyridine ring .
相似化合物的比较
2-Chloro-4-vinylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-vinylquinazoline: Features a quinazoline ring and exhibits similar reactivity.
Uniqueness: 2-Chloro-4-vinylpyridine is unique due to its specific substitution pattern, which provides distinct reactivity and potential for functionalization compared to other vinyl-substituted heterocycles .
属性
分子式 |
C7H6ClN |
|---|---|
分子量 |
139.58 g/mol |
IUPAC 名称 |
2-chloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 |
InChI 键 |
OXEIJLUTWDDJCK-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



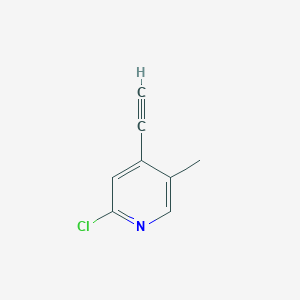

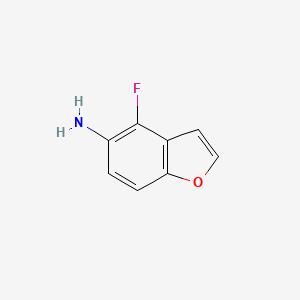
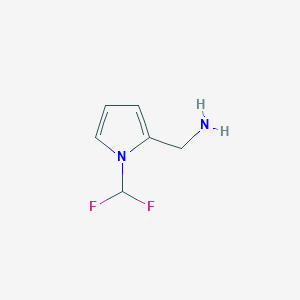
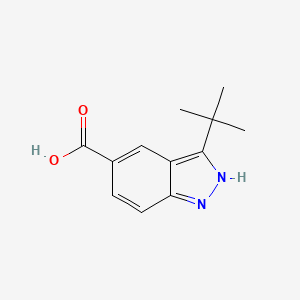
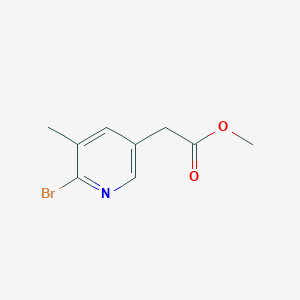

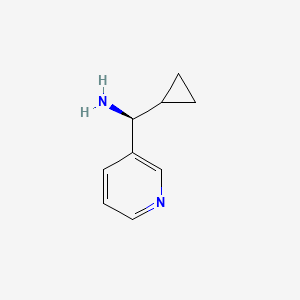
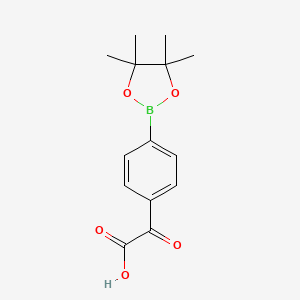

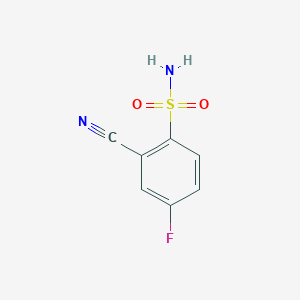
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)

